molecular formula C10H14NO4- B3167264 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate CAS No. 91871-30-6

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate

Cat. No. B3167264
CAS RN: 91871-30-6
M. Wt: 212.22 g/mol
InChI Key: YPTBJXMZVSFSJL-UHFFFAOYSA-M
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Description

Compounds with structures similar to “1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate” are often used in organic synthesis and medicinal chemistry . They can serve as precursors to biologically active natural products .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as alkylation, formylation, and olefination . For example, a compound with a similar structure was synthesized starting from commercially available 4-bromo-1H-indole .


Molecular Structure Analysis

The molecular structure of these compounds often includes functional groups such as carbonyl, ester, and alkene . These functional groups can participate in various chemical reactions.


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions , and protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, some compounds with similar structures have been found to have significant activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthon in Sonogashira Cross-Coupling Reactions

The compound can be used as a synthon in Sonogashira cross-coupling reactions . This type of reaction is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides to form substituted alkynes.

N-Alkylation of Methyl Indole-5-carboxylate

It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . This process is used to introduce an alkyl group to a nitrogen atom in a molecule.

3. Introduction of TBS-Protected Enyne Side Chain The compound can be used in the introduction of the TBS-protected enyne side chain at the 4-position . This is achieved through the Horner–Wadsworth–Emmons olefination, a method used to prepare alkenes from aldehydes or ketones and a phosphonate ester.

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation.

Preparation of Diethyl [3-(Trimethylsilyl)prop-2-yn-1-yl]phosphonate

The compound can be used in the preparation of diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate . This compound is used in the synthesis of various organic compounds.

Potential Use in Phase-Transfer Catalysis

The compound’s structure suggests potential use in phase-transfer catalysis . This is a special form of heterogeneous catalysis that can be used in many industrial and laboratory processes.

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and the conditions under which they are handled .

properties

IUPAC Name

1-prop-2-enoxycarbonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTBJXMZVSFSJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10757513
Record name 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate

CAS RN

91871-30-6
Record name 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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